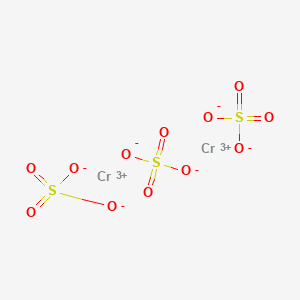
1-Methoxy-4-(methylthio)benzene
Vue d'ensemble
Description
“1-Methoxy-4-(methylthio)benzene”, also known as “Benzene, 1-methoxy-4-(methylthio)-”, is a chemical compound with the formula C8H10OS . Its molecular weight is 154.229 . It is also known by other names such as Anisole, p-(methylthio)-; p-(Methylthio)anisole; p-Anisyl methyl sulfide; p-Methoxyphenyl methyl sulfide; Methyl p-methoxyphenyl sulfide; Methyl 4-methoxyphenyl sulfide; 4-(Methylthio)anisole; 4-Methoxythiophenol, S-methyl-; Methyl p-anisyl sulfide .
Synthesis Analysis
The synthesis of “1-Methoxy-4-(methylthio)benzene” can be achieved from Dimethyl disulfide and 4-Iodoanisole .Molecular Structure Analysis
The IUPAC Standard InChI for “1-Methoxy-4-(methylthio)benzene” is InChI=1S/C8H10OS/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3 .Chemical Reactions Analysis
The oxidation of “1-Methoxy-4-(methylthio)benzene” by IO4−, rendering the corresponding sulfoxide and IO3−, was studied in zwitterionic (SB3-16) and nonionic (Brij35, Tween 20, Tween 40, Tween 60 and Tween 80) aqueous micellar solutions .Physical And Chemical Properties Analysis
The boiling point of “1-Methoxy-4-(methylthio)benzene” is 170.80°C and the melting point is -23.00°C .Applications De Recherche Scientifique
Application in Chemical Reactions
- Scientific Field : Chemistry
- Summary of Application : 1-Methoxy-4-(methylthio)benzene is used in various chemical reactions. It is often used as a reagent or a substrate in these reactions .
- Methods of Application : The specific methods of application can vary greatly depending on the reaction. In general, 1-Methoxy-4-(methylthio)benzene is mixed with other reagents under controlled conditions to initiate the reaction .
- Results or Outcomes : The outcomes of these reactions can also vary greatly. In general, the reactions result in the formation of new compounds .
Application in Oxidation Reactions
- Scientific Field : Chemistry
- Summary of Application : 1-Methoxy-4-(methylthio)benzene has been studied in oxidation reactions. Specifically, it has been used in reactions with IO4−, resulting in the formation of the corresponding sulfoxide and IO3− .
- Methods of Application : This reaction was studied in zwitterionic (SB3-16) and nonionic (Brij 35, Tween 20, Tween 40, Tween 60 and Tween 80) aqueous micellar solutions .
- Results or Outcomes : The study found that charge–charge interactions and the low polarity of the micellar pseudophases account for the large differences between the second order rate constants in pure water and those in micellar solutions .
Application in Enzyme Reactions
- Scientific Field : Biochemistry
- Summary of Application : 1-Methoxy-4-(methylthio)benzene has been used in studies of enzyme reactions. Specifically, it has been used in transient-state reactions of horseradish peroxidase compounds I and II .
- Methods of Application : The reactions were studied over a pH range from 3.4 to 10.5. The pH-jump technique was applied to the compound II reactions at pH values below 8.6 .
- Results or Outcomes : The outcomes of these reactions were not specified in the sources I found .
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : 1-Methoxy-4-(methylthio)benzene is used as a building block in organic synthesis . It can be used to prepare various organic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the reaction. In general, 1-Methoxy-4-(methylthio)benzene is mixed with other reagents under controlled conditions to initiate the reaction .
- Results or Outcomes : The outcomes of these reactions can also vary greatly. In general, the reactions result in the formation of new compounds .
Application in Gas Chromatography
- Scientific Field : Analytical Chemistry
- Summary of Application : 1-Methoxy-4-(methylthio)benzene can be used as a standard in gas chromatography . This technique is used to separate and analyze compounds that can be vaporized without decomposition .
- Methods of Application : In gas chromatography, a sample is carried by a moving gas stream through a tube packed with a finely divided, inert, solid supporting material coated with a liquid stationary phase .
- Results or Outcomes : The outcomes of these analyses can provide valuable information about the composition of the sample .
Application in Mass Spectrometry
- Scientific Field : Analytical Chemistry
- Summary of Application : 1-Methoxy-4-(methylthio)benzene can be used in mass spectrometry . This technique is used to identify unknown compounds, quantify known compounds, and elucidate the structure and chemical properties of molecules .
- Methods of Application : In mass spectrometry, a sample is ionized, and then the ions are separated according to their mass-to-charge ratio .
- Results or Outcomes : The outcomes of these analyses can provide valuable information about the molecular weight and structure of the sample .
Safety And Hazards
Propriétés
IUPAC Name |
1-methoxy-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNSKXYRRRCKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172114 | |
| Record name | 1-Methoxy-4-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-(methylthio)benzene | |
CAS RN |
1879-16-9 | |
| Record name | 1-Methoxy-4-(methylthio)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylthio)anisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-4-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methoxy-4-(methylthio)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















